molecular formula C14H28N2O4S2 B2817584 N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate CAS No. 1573547-36-0

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate

Cat. No.: B2817584
CAS No.: 1573547-36-0
M. Wt: 352.51
InChI Key: WPBAGMRGDKNRTM-UHFFFAOYSA-N
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Description

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is a chemical compound with the molecular formula C6H13NS It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-methyltetrahydro-2H-pyran-4-amine: A similar compound with an oxygen atom in place of sulfur.

    Tetrahydro-2H-thiopyran-4-amine: The parent compound without the methyl group.

    N-methylthiomorpholine: A structurally related compound with a different ring size.

Uniqueness

N-methyltetrahydro-2H-thiopyran-4-amine hemioxalate is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.

Properties

IUPAC Name

N-methylthian-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NS.C2H2O4/c2*1-7-6-2-4-8-5-3-6;3-1(4)2(5)6/h2*6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAGMRGDKNRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSCC1.CNC1CCSCC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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